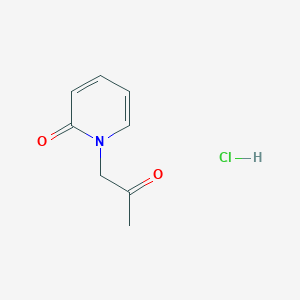

1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride

Descripción general

Descripción

The compound “1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride” is a type of organic compound. Organic compounds are widely used in pharmaceuticals, materials science, and many other fields .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, substitution, and cyclization . The exact synthesis process for “1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride” would depend on the specific structure and functional groups present in the molecule.Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving “1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride” would depend on its molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various laboratory tests .Aplicaciones Científicas De Investigación

Synthesis and Utility : Dihydropyridines, including 1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride, are important scaffolds in pharmaceutical research due to their biological properties. They have been used to synthesize drug molecules and natural products like alkaloids. The review by Sharma and Singh (2017) provides an overview of the methodologies used for the synthesis of dihydropyridines and their significance in the synthesis of medicinal natural products (Sharma & Singh, 2017).

Catalysis and Synthesis : In a study by Zhang et al. (2004), 1,4-dihydropyridines were used in photocatalytic hydrogen production, demonstrating their utility in organic synthesis and catalysis (Zhang et al., 2004).

Enzymatic Synthesis : Liu et al. (2011) developed a method for constructing 3,4-dihydropyridin-2-ones via enzymatic condensation, demonstrating the potential of dihydropyridines in enzymatic synthesis and organic chemistry (Liu et al., 2011).

Chemical Properties and Interactions : Baluja and Talaviya (2016) investigated the physical properties of dihydropyridine derivatives in dimethyl sulfoxide, including density, sound speed, and viscosity. This study provides insights into the solute-solvent interactions of dihydropyridine derivatives (Baluja & Talaviya, 2016).

Heterocyclic Compound Synthesis : The synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid by Zhao Jing-gui (2005) is another example of the diverse applications of dihydropyridines in creating novel heterocyclic compounds (Zhao Jing-gui, 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-oxopropyl)pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-7(10)6-9-5-3-2-4-8(9)11;/h2-5H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZVCFGXSQUSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CC=CC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B1433423.png)

![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)

amine dihydrochloride](/img/structure/B1433436.png)

![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)